2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes:
Reaction Conditions: Specific reaction conditions would depend on the synthetic steps.
Chemical Reactions Analysis
Reactions Undergone: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformations.
Major Products: Detailed information on major products formed is not explicitly reported.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its effects on cellular processes, signaling pathways, and gene expression.
Medicine: Assess its potential as an anticancer agent or in other therapeutic contexts.
Industry: Investigate applications in materials science or drug development.
Mechanism of Action
VEGFR-2 Inhibition: Compound 17b is a potent VEGFR-2 inhibitor, hindering autophosphorylation and dimerization.
Cell Cycle Arrest and Apoptosis: Compound 17b induces apoptosis and cell cycle arrest in HepG-2 cells, upregulating caspase-3 and caspase-9 levels.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other quinoxaline-based compounds.
Similar Compounds: Unfortunately, specific similar compounds are not mentioned in the available literature.
Properties
Molecular Formula |
C17H14N4O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H14N4O3S/c1-11-17(20-13-7-3-2-6-12(13)18-11)25-10-16(22)19-14-8-4-5-9-15(14)21(23)24/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
NWYCFRNDLLHVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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